Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate
Overview
Description
Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with hydroxylamine to form 2-chlorobenzohydroxamic acid, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to yield the isoxazole ring . The final step involves esterification with ethanol to produce this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The isoxazole ring can be oxidized to form oxazoles or other related compounds using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Amino or thio derivatives of the original compound.
Reduction: Amine derivatives.
Oxidation: Oxazole derivatives.
Scientific Research Applications
Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The isoxazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activities . The exact pathways involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate
- Ethyl 6-fluorobenzo[d]isoxazole-3-carboxylate
- Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate
Uniqueness
Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds . Additionally, the electronic effects of the chlorine atom can enhance the compound’s binding affinity to certain molecular targets, potentially increasing its efficacy in medicinal applications .
Biological Activity
Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features an isoxazole ring, which can mimic the structure of natural substrates or inhibitors. This structural similarity allows it to interact with various biological targets, influencing its activity in biochemical pathways and therapeutic applications .
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects:
- Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
- Receptor Modulation : The compound may also interact with receptors, modulating cellular responses .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including:
- Breast Cancer (MCF-7) : The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
- Cervical Cancer (HeLa) : Similar cytotoxic effects were observed, suggesting broad-spectrum anticancer activity .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
-
Study on Enzyme Interaction :
A study investigated the compound's role as a biochemical probe to study enzyme interactions. Results showed that it could effectively inhibit specific enzymes linked to inflammatory processes, supporting its potential use in anti-inflammatory therapies . -
Cytotoxicity Evaluation :
In a series of experiments evaluating the cytotoxicity of isoxazole derivatives, this compound was found to induce significant cell cycle arrest in cancer cells, particularly in the G2/M phase, similar to established chemotherapeutic agents like doxorubicin .
Properties
IUPAC Name |
ethyl 6-chloro-1,2-benzoxazole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDNTQKMDOWYMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C=CC(=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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